![molecular formula C8H14O B2385474 Spiro[3.4]octan-2-ol CAS No. 1526741-02-5](/img/structure/B2385474.png)

Spiro[3.4]octan-2-ol

Übersicht

Beschreibung

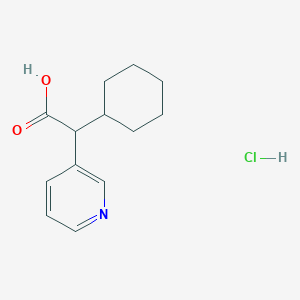

Spiro[3.4]octan-2-ol is a spirocyclic compound . Spirocyclic compounds are molecules containing two rings with only one shared atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Spiro[3.4]octan-2-ol contains a hydroxyl group .

Synthesis Analysis

The synthesis of spirocyclic compounds has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed . The key synthetic step was iodocyclization .Molecular Structure Analysis

The molecular formula of Spiro[3.4]octan-2-ol is C8H14O . It contains total 24 bond(s); 10 non-H bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles .Physical And Chemical Properties Analysis

The average mass of Spiro[3.4]octan-2-ol is 110.197 Da . Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity .Wissenschaftliche Forschungsanwendungen

- Annulation Strategies: Employing annulation strategies for the synthesis of spiro compounds, including Spiro[3.4]octan-2-ol, where the cyclopentane ring is formed first, followed by the four-membered ring .

- . Results Summary: The synthesis methods have been successful, providing a reliable route to produce Spiro[3.4]octan-2-ol with high efficiency and minimal impurities .

- Bioassays: Conducting various antioxidant tests such as DPPH, ABTS, FRAP, and anti-LPO to evaluate the efficacy of spirocyclic compounds .

- Synthesis of Derivatives: Creating derivatives of Spiro[3.4]octan-2-ol to enhance its antioxidant activity and bioavailability . Results Summary: Spiro[3.4]octan-2-ol derivatives have shown promising results in preliminary bioassays, indicating potential as antioxidant agents in pharmacological applications .

- Cell Line Testing: Assessing the compound’s efficacy against various cancer cell lines using IC50 values as a measure of inhibitory concentration .

- Synthetic Pathways: Employing microwave-assisted multicomponent synthesis to create spiro heterocycles with potential anticancer properties . Results Summary: Certain spiro compounds, including derivatives of Spiro[3.4]octan-2-ol, have demonstrated significant inhibition against cancer cell lines, suggesting their potential in cancer therapy .

- Molecular Modeling: Utilizing computational tools to model the interaction between Spiro[3.4]octan-2-ol derivatives and neurological targets .

- Synthetic Analogues: Creating analogues that mimic the structure of Spiro[3.4]octan-2-ol to improve therapeutic outcomes . Results Summary: The structural versatility of Spiro[3.4]octan-2-ol makes it a candidate for developing drugs targeting neurodegenerative diseases, although further research is needed .

- Pharmacokinetics Studies: Analyzing the absorption, distribution, metabolism, and excretion (ADME) profiles of Spiro[3.4]octan-2-ol derivatives .

- Clinical Trials: Conducting trials to assess the efficacy and safety of these compounds in diabetic models . Results Summary: Preliminary studies indicate that Spiro[3.4]octan-2-ol could play a role in diabetes management, but clinical trials are necessary to confirm these findings .

Material Science

Scientific Field

Antimicrobial Agents

Scientific Field

- Molecular Docking Studies: Analyzing the interaction between the spiro compound and HIV-related enzymes. Results Summary: Some derivatives have demonstrated the ability to inhibit the growth of the HIV-1 p24 virus, suggesting their use as potential anti-HIV agents .

- In vivo Studies: Testing the physiological effects in animal models. Results Summary: The compounds have shown promising results as vasopressin antagonists in preliminary studies .

Anti-Inflammatory Agents

Scientific Field

Sensor Development

Scientific Field

Environmental Remediation

Scientific Field

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields in the synthesis of spiro heterocyclic compounds . Results Summary: The method has proven effective in creating novel spiro compounds with potential therapeutic applications .

- Antioxidant Activity Tests: Conducting various tests such as DPPH, ABTS, FRAP, and anti-LPO to evaluate the efficacy of spiro compounds . Results Summary: The compounds have shown significant antioxidant activities, indicating their potential in drug development .

- Novel Synthetic Procedures: Developing new synthetic routes to spiro building blocks for incorporation into pharmacologically active molecules . Results Summary: These advancements have facilitated the creation of new therapeutic agents with spirocyclic systems .

- Characterization of New Compounds: Isolating and characterizing new compounds from natural products and synthetic routes . Results Summary: Spiro[3.4]octan-2-ol and its derivatives have been incorporated into molecules with significant biological activities .

Zukünftige Richtungen

Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .

Eigenschaften

IUPAC Name |

spiro[3.4]octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-5-8(6-7)3-1-2-4-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJOQDRCVYHEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.4]octan-2-ol | |

CAS RN |

1526741-02-5 | |

| Record name | spiro[3.4]octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)

![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)

![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)

![2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2385413.png)